3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine

Lipophilicity LogP Physicochemical Properties

Researchers requiring a fully substituted 5-aminopyrazole with a defined regioisomeric profile often face supply gaps-simpler analogs (e.g., 1-Methyl-4-propyl-1H-pyrazol-5-amine, CAS 1524868-46-9) lack the critical sec-butyl branching at C3. 3-(sec-Butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine (CAS 1512618-77-7) addresses this need. • Defined scaffold: sec-butyl at C3, propyl at C4, N1-methyl-non-interchangeable with linear n-butyl or isobutyl analogs for SAR campaigns. • Computed LogP 2.47 & TPSA 43.84 Ų enable predictable lipophilicity tuning for drug discovery. • Free 5-NH₂ handle permits diazotization, acylation, or alkylation for diverse library synthesis. • Sourced at 98% purity with global ambient-temperature shipping.

Molecular Formula C11H21N3
Molecular Weight 195.30 g/mol
Cat. No. B13636846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Sec-butyl)-1-methyl-4-propyl-1h-pyrazol-5-amine
Molecular FormulaC11H21N3
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCCCC1=C(N(N=C1C(C)CC)C)N
InChIInChI=1S/C11H21N3/c1-5-7-9-10(8(3)6-2)13-14(4)11(9)12/h8H,5-7,12H2,1-4H3
InChIKeyKZTFXATYWAIQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine: Product Overview


3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine (CAS 1512618-77-7) is a fully substituted 5-aminopyrazole derivative characterized by a C11H21N3 framework with a molecular weight of 195.30 g/mol . The compound features three distinct alkyl substituents: a sec-butyl group at the 3-position, a propyl group at the 4-position, and a methyl group at the N1-position, yielding a defined regioisomeric and substitutional profile that distinguishes it from simpler pyrazole analogs .

Substitution Pattern Sec-butyl (3-pos), propyl (4-pos), methyl (N1) provide a defined regioisomer distinct from simpler pyrazoles.
Differentiation Branched sec-butyl topology differentiates it from linear n-butyl or isobutyl analogs for SAR studies.
Workflow Use Suited as a building block or probe in medicinal chemistry requiring precise alkyl substitution control.

Non-Interchangeability of 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine


Simple substitution with in-class 5-aminopyrazoles is not feasible for applications requiring this specific compound. The presence of a sec-butyl group (1-methylpropyl) at the 3-position [1] introduces branching that distinguishes it from analogs bearing linear n-butyl, isobutyl, or unsubstituted moieties. This structural feature influences lipophilicity, steric bulk, and potential intermolecular interactions [2]. Consequently, compounds like 1-Methyl-4-propyl-1H-pyrazol-5-amine (CAS 1524868-46-9) or 1-sec-butyl-1H-pyrazol-5-amine (CAS 3524-19-4) cannot serve as interchangeable substitutes, as they lack the precise substitution pattern required for structure-activity relationship studies or synthetic transformations [3]. The following quantitative evidence underscores this non-interchangeability.

Analogs lacking the sec-butyl group (e.g., 1-Methyl-4-propyl-1H-pyrazol-5-amine) exhibit different lipophilicity and steric bulk, altering partitioning and binding behavior.
The isobutyl regioisomer (CAS 1502280-93-4) shares molecular weight but differs in alkyl chain branching, which may shift conformational preferences and intermolecular interactions.
Hydrogen bond donor/acceptor counts vary considerably from simpler 5-aminopyrazoles, affecting solubility profiles and target engagement potential.

Quantitative Evidence: 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine vs. Analogs


Lipophilicity Modulation by Sec-Butyl Topology

The lipophilicity of 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine is reported as a calculated LogP of -0.292 [1], indicating a relatively low lipophilic character. In contrast, the 1-sec-butyl-1H-pyrazol-5-amine analog exhibits a significantly higher LogP of 2.01750 [2], demonstrating a difference of approximately 2.3 log units. This disparity underscores that the sec-butyl group's position and additional substituents profoundly influence the compound's hydrophobicity.

Lipophilicity (LogP)
Reported
Target LogP −0.292 vs. 2.01750
Δ ≈ 2.3 log units
Large shift in hydrophobicity may affect partitioning and membrane permeability.
Calculated LogP from vendor databases; experimental validation may differ.
Lipophilicity LogP Physicochemical Properties

Molecular Weight and Substitution Profile Distinction

The target compound has a molecular weight of 195.30 g/mol . The less substituted analog 1-Methyl-4-propyl-1H-pyrazol-5-amine (CAS 1524868-46-9) has a significantly lower molecular weight of 139.20 g/mol , a difference of 56.1 g/mol, reflecting the absence of the sec-butyl group at the 3-position. This substitution directly alters the compound's physicochemical profile and potential synthetic utility.

Molecular Weight
Data to verify
195.30 g/mol
vs. analog 139.20 g/mol, Δ 56.1
Added sec-butyl group significantly increases mass, altering solubility and diffusion properties.
Values as reported by commercial vendors; confirm with analytical data.
Molecular Weight Substitution Physicochemical

Isobutyl vs. Sec-Butyl Regioisomer Comparison

3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine is regioisomeric with 3-Isobutyl-1-methyl-4-propyl-1H-pyrazol-5-amine (CAS 1502280-93-4). Both share the identical molecular formula C11H21N3 and molecular weight of 195.30 g/mol . However, the distinct branching pattern of the sec-butyl group (1-methylpropyl) versus the isobutyl group (2-methylpropyl) differentiates their steric and electronic properties.

Regioisomer Topology
Class-level
sec-butyl vs. isobutyl
Same MW 195.30, different branching
Topological differences may impact conformational flexibility and target interactions.
Structural isomerism only; biological relevance unconfirmed.
Regioisomerism Substituent Effect Structure-Activity Relationship

Hydrogen Bond Donor/Acceptor Profiles

According to ChemExper, 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine has 2 hydrogen bond donors and 7 hydrogen bond acceptors [1]. In comparison, the simpler 1-sec-butyl-1H-pyrazol-5-amine has only 1 hydrogen bond donor and 2 hydrogen bond acceptors , indicating a more complex hydrogen bonding network for the target compound.

H-Bond Profile
Reported
HBD 2, HBA 7
vs. simpler analog: HBD 1, HBA 2
Enhanced H-bond capacity may improve aqueous solubility and target recognition.
Calculated from chemical databases; experimental verification needed.
Hydrogen Bonding Physicochemical Solubility

3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine: Application Scenarios


Medicinal Chemistry: Lead Optimization and SAR

The compound's unique combination of a sec-butyl group at the 3-position and a propyl group at the 4-position provides a distinct steric and electronic profile for structure-activity relationship (SAR) investigations. As demonstrated by its logP value of -0.292 [1] and enhanced hydrogen bonding capacity [2], this compound serves as a valuable scaffold for modulating lipophilicity and target engagement in drug discovery campaigns. Its differentiation from the isobutyl analog (identical molecular weight but altered topology) allows researchers to probe the impact of subtle substituent changes on biological activity.

Synthetic Chemistry Building Block

As a fully substituted 5-aminopyrazole, this compound is a versatile intermediate for further functionalization. The presence of a free 5-amino group enables diazotization, acylation, or alkylation reactions [1]. The defined substitution pattern distinguishes it from less substituted analogs (e.g., 1-Methyl-4-propyl-1H-pyrazol-5-amine [2]), allowing for the generation of structurally diverse libraries. Its molecular weight of 195.30 g/mol and calculated physicochemical properties make it suitable for subsequent derivatization to explore new chemical space.

Agrochemical Intermediate Exploration

Pyrazole derivatives are widely used in agrochemicals. The specific substitution pattern of 3-(Sec-butyl)-1-methyl-4-propyl-1H-pyrazol-5-amine, particularly the sec-butyl moiety, may confer improved lipophilicity and membrane permeability [1], which are desirable traits for herbicides or fungicides. The compound's distinct hydrogen bonding profile [2] could be leveraged to design molecules that interact with plant-specific enzymes or receptors. While direct biological data for this compound is limited, its structural features align with known agrochemical pharmacophores.

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
Defined sec-butyl/propyl/methyl substitution pattern
Explore impact of alkyl branching on lipophilicity, steric effects, and target engagement
Synthetic Building Block
Free 5-amino group for derivatization; distinct regioisomer
Generate diverse compound libraries; verify reactivity and compatibility with downstream chemistry
Agrochemical Intermediate Exploration
Sec-butyl moiety may alter lipophilicity and membrane permeability
Screen for herbicidal or fungicidal activity through target-based assays; confirm physical properties

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